A Technical Guide to the Physicochemical Properties of 6-Methylquinoline-4-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 6-Methylquinoline-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-4-carboxylic acid is a heterocyclic organic compound built upon the quinoline scaffold. The quinoline ring system is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to interact with a diverse range of biological targets. The presence of a carboxylic acid at the 4-position and a methyl group at the 6-position provides specific steric and electronic properties, making this molecule a valuable building block in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the core physicochemical properties of 6-methylquinoline-4-carboxylic acid. As senior application scientists, our objective is to move beyond a simple recitation of data. We will delve into the causality behind these properties, provide field-proven experimental protocols for their validation, and contextualize their importance for drug discovery and development. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent research. The fundamental identifiers and structural representation of 6-methylquinoline-4-carboxylic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-methylquinoline-4-carboxylic acid | [1] |
| CAS Number | 816448-94-9 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)C(=O)O) | [1] |
| InChIKey | URMBLJWNBITPCV-UHFFFAOYSA-N | [1] |
Figure 1: 2D Structure of 6-methylquinoline-4-carboxylic acid.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic properties. The following table summarizes key computed and experimental properties.
| Property | Value | Significance in Drug Development | Source |
| XLogP3-AA | 2.1 | Predicts lipophilicity and membrane permeability. | [1] |
| Topological Polar Surface Area | 50.2 Ų | Influences cell penetration and transport characteristics. | [1] |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. | [1] |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. | [1] |
| Rotatable Bond Count | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. | [1] |
| Melting Point | Data not available | Defines the solid-state properties, impacting solubility and formulation. | |
| Boiling Point | Data not available | Relevant for purification and stability at high temperatures. | |
| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility and target binding. |
Solubility Profile
Expert Insight: The solubility of 6-methylquinoline-4-carboxylic acid is expected to be highly pH-dependent. The aromatic quinoline core contributes to its hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate anion. Its solubility is likely to be low in neutral water and non-polar organic solvents but enhanced in polar organic solvents and aqueous buffers with a basic pH.
Protocol for Kinetic Solubility Determination by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility, which is crucial for early-stage drug discovery.
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Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
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Sample Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare serial dilutions as needed.
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Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach equilibrium.
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Measurement: Measure the turbidity (nephelometry) of each well using a plate reader.
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Data Analysis: Compare the turbidity of the sample wells to a set of standards with known concentrations of a precipitant (e.g., formazin) or by identifying the highest concentration that does not show significant precipitation compared to the buffer-only control.
Acid-Base Properties (pKa)
Expert Insight: This molecule is amphoteric. It possesses a carboxylic acid group, which is acidic, and a quinoline nitrogen atom, which is basic.
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The acidic pKa (pKa₁) , associated with the carboxylic acid, is expected to be in the range of 3-5.
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The basic pKa (pKa₂) , associated with the protonation of the quinoline nitrogen, is expected to be in the range of 4-5. Knowing these values is critical, as the charge of the molecule at physiological pH (~7.4) will profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol for pKa Determination by UV-Metric Titration
This method is ideal for compounds with a chromophore, like quinoline, as it leverages the change in UV absorbance upon ionization.
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Solution Preparation: Prepare a ~50 µM solution of the compound in a co-solvent system (e.g., 10% methanol in water) to ensure solubility across the desired pH range.
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Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer with a fiber-optic probe.
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Acidic Titration: Start at a high pH (~10) and titrate with 0.1 M HCl down to a low pH (~2). Collect a full UV spectrum at each pH increment (e.g., every 0.1-0.2 pH units).
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Basic Titration: Perform a reverse titration from low pH to high pH with 0.1 M NaOH to ensure reversibility.
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Data Analysis: Use specialized software (e.g., Hyperquad) to perform a multi-wavelength factor analysis of the spectral data. The software will fit the absorbance changes versus pH to the Henderson-Hasselbalch equation to determine the pKa value(s).
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of a molecule, confirming its identity and purity.
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¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons (likely around 2.5 ppm, based on data for 6-methylquinoline), and a broad singlet for the carboxylic acid proton at the downfield end of the spectrum (>10 ppm).[2] The specific positions of the aromatic protons will be influenced by the electron-withdrawing carboxylic acid group.
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¹³C-NMR Spectroscopy: The carbon spectrum will show signals for all 11 unique carbon atoms, including a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).
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Infrared (IR) Spectroscopy: Key diagnostic peaks are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.
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High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The expected exact mass for the neutral molecule [M] is 187.0633 Da.[1] Analysis via electrospray ionization (ESI) will likely show the protonated molecule [M+H]⁺ at m/z 188.0706 or the deprotonated molecule [M-H]⁻ at m/z 186.0561.
Synthesis and Purity Assessment
Synthetic Route Overview: The Doebner Reaction
A classic and reliable method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[3] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 6-methylquinoline-4-carboxylic acid, the likely reactants would be 4-methylaniline (p-toluidine), formaldehyde, and pyruvic acid.
Causality: The choice of 4-methylaniline is critical as it directly incorporates the methyl group at the desired 6-position of the final quinoline product. Understanding the starting materials is key to predicting potential process-related impurities.
Diagram 1: Conceptual workflow of the Doebner synthesis.
Workflow for Purity Determination by RP-HPLC
Expert Insight: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for assessing the purity of aromatic compounds like this one. A C18 column is typically the first choice due to its versatility. The mobile phase will consist of an aqueous buffer (often with formic acid or TFA to ensure the carboxylic acid is protonated and sharpens the peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution is necessary to ensure that both the target compound and any potential impurities with different polarities are well-resolved.
Diagram 2: Step-by-step workflow for RP-HPLC purity analysis.
Stability and Storage
To maintain the integrity of 6-methylquinoline-4-carboxylic acid, proper storage is essential.
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Recommended Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
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Incompatibilities: Avoid strong oxidizing agents and strong bases, which could react with the quinoline ring or the carboxylic acid group.
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Light Sensitivity: As with many aromatic compounds, protection from direct light is advisable to prevent potential photodegradation over long periods.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-methylquinoline-4-carboxylic acid was not available in the searched literature, data from structurally similar compounds can inform safe handling practices. Related quinoline carboxylic acids and 6-methylquinoline are classified as causing skin and eye irritation.[4][5][6][7]
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use safety glasses with side shields or chemical goggles.
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Skin and Body Protection: Wear a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.
Disclaimer: This safety information is based on analogous structures. Always consult the specific, supplier-provided SDS before handling this chemical.
References
- EvitaChem. (n.d.). Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).
- Benchchem. (n.d.). Methyl 6-methylquinoline-4-carboxylate.
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National Center for Biotechnology Information. (n.d.). 6-methylquinoline-4-carboxylic Acid (CID 6460899). PubChem. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
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Chemsrc. (2025, September 15). CAS#:50741-53-2 | 6-HYDROXY-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from Chemsrc. [Link]
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iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. Retrieved from iChemical. [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
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National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
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